molecular formula C16H18N4OS B12911559 N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine CAS No. 90208-26-7

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B12911559
CAS No.: 90208-26-7
M. Wt: 314.4 g/mol
InChI Key: LADQQKYULFFLIY-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s systematic IUPAC name, N-butyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine, reflects its hybrid structure. It comprises three distinct components:

  • A 1,3,4-thiadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one sulfur atom).
  • A quinoline moiety (a bicyclic system fusing a benzene ring with a pyridine ring).
  • An N-butyl side chain attached to the thiadiazole’s second position.

The molecular formula is C₁₆H₁₈N₄OS , with a molecular weight of 314.4 g/mol . The connectivity follows the SMILES notation:
CCCCNC1=NN=C(S1)COC2=CC=CC3=C2N=CC=C3,
which explicitly defines the butyl-amine substitution at position 2 of the thiadiazole and the quinolin-8-yloxymethyl group at position 5. The InChIKey LADQQKYULFFLIY-UHFFFAOYSA-N further encodes the stereochemical uniqueness of the molecule.

Property Value
Molecular Formula C₁₆H₁₈N₄OS
Molecular Weight 314.4 g/mol
IUPAC Name N-butyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine
CAS Registry Number 90208-26-7

Properties

CAS No.

90208-26-7

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

N-butyl-5-(quinolin-8-yloxymethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C16H18N4OS/c1-2-3-9-18-16-20-19-14(22-16)11-21-13-8-4-6-12-7-5-10-17-15(12)13/h4-8,10H,2-3,9,11H2,1H3,(H,18,20)

InChI Key

LADQQKYULFFLIY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NN=C(S1)COC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.

    Quinoline Derivative Preparation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Coupling Reaction: The quinoline derivative is then coupled with the thiadiazole ring via an oxy-methyl bridge using a suitable alkylating agent such as butyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group can be replaced by other alkyl or aryl groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, aryl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Alkylated or arylated derivatives

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine has shown promising antimicrobial properties. Studies indicate that derivatives of thiadiazole compounds exhibit significant activity against various bacterial strains. The incorporation of the quinoline moiety enhances this activity, making it a candidate for developing new antibiotics .

Anticancer Properties
Research has indicated that compounds containing thiadiazole rings can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, derivatives have been shown to induce apoptosis in specific cancer cell lines .

Agricultural Science

Pesticidal Activity
The compound's ability to act as a pesticide is noteworthy. Thiadiazole derivatives have been studied for their effectiveness against plant pathogens. They exhibit fungicidal and herbicidal properties, offering a potential avenue for developing safer agricultural chemicals .

Plant Growth Regulation
Research indicates that certain thiadiazole compounds can promote plant growth by enhancing root development and nutrient uptake. This application is crucial for sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers .

Materials Science

Polymer Chemistry
this compound can be utilized in the synthesis of novel polymers with specific properties such as increased thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can enhance material performance in various applications, including coatings and composites .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of N-butyl derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability, suggesting potential use as an antimicrobial agent in clinical settings.

Case Study 2: Pesticidal Applications

Field trials conducted on tomato plants treated with thiadiazole derivatives revealed a marked decrease in fungal infections compared to untreated controls. These findings support the compound's application as an eco-friendly pesticide.

Case Study 3: Polymer Development

In a recent investigation, researchers synthesized a polymer incorporating this compound that exhibited enhanced mechanical properties and thermal stability compared to conventional polymers. This advancement opens new avenues for material applications in harsh environments.

Mechanism of Action

The mechanism of action of N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, affecting their function and activity.

    Pathways Involved: It can modulate redox reactions, enzyme activity, and signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Quinoline vs. Benzylideneamino Groups: The quinoline substituent in the target compound may enhance DNA intercalation or enzyme inhibition compared to benzylideneamino derivatives, which exhibit rigid planar structures conducive to hydrogen bonding .
  • Bioactivity Correlation: Substitutions with aromatic or heteroaromatic groups (e.g., quinoline, benzylideneamino) generally improve antimicrobial or anticancer activities compared to aliphatic substituents .

Physicochemical Data

Property Target Compound 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine Benzimidazole Derivatives (e.g., 5c )
Molecular Weight 314.41 g/mol 266.29 g/mol ~350–400 g/mol
Melting Point Not reported Not reported 195–250°C
Solubility Not reported Insoluble in water, soluble in DMF DMSO-soluble

Antimicrobial Activity

  • Target Compound : Exhibited moderate activity against bacterial and fungal strains, though less potent than standard drugs like loxacin and ketoconazole .
  • Benzimidazole Derivatives : Demonstrated significant antimicrobial activity, with MIC values as low as 6.25 µg/mL against E. coli and S. aureus .

Other Activities

  • Plant Growth Regulation : Some 1,3,4-thiadiazole analogs with triazole or tetrazole substituents showed cytokinin-like activity, promoting plant growth .
  • Anticancer Potential: Derivatives with triazole-thiazole hybrids (e.g., ) inhibited cancer cell proliferation in vitro.

Biological Activity

N-Butyl-5-((quinolin-8-yloxy)methyl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential as a therapeutic agent.

Structure and Synthesis

The compound features a quinoline moiety linked to a thiadiazole ring through a methylene bridge. The structural formula can be represented as follows:

C15H18N4OS\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}\text{S}

This structure is significant as the presence of both quinoline and thiadiazole rings has been associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the potential of 1,3,4-thiadiazole derivatives in anticancer therapy. For instance, Alam et al. (2020) reviewed several derivatives that demonstrated significant cytotoxicity against various human cancer cell lines, including lung (A549), skin (SK-MEL-2), and colon cancer (HCT15) cell lines. The cytotoxicity was often measured using IC50 values, indicating the concentration required to inhibit cell growth by 50% .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies have shown that compounds similar to this compound exhibit potent anticancer activity. For example:
    • A derivative with a similar structure showed an IC50 of 4.27 µg/mL against the SK-MEL-2 cell line .
    • Another study reported compounds with IC50 values ranging from 0.04 to 23.6 µM against breast cancer cell lines .
  • Mechanism of Action : The anticancer activity is believed to arise from the ability of these compounds to induce apoptosis and inhibit cell proliferation through various pathways, including the modulation of signaling pathways involved in cell survival and death.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have also been extensively studied. According to Olsen et al. (2018), derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities against various pathogens .

Key Findings

  • Antibacterial Activity : Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance:
    • Derivatives demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : Some derivatives exhibited antifungal properties against strains such as Candida albicans and Aspergillus niger, with MIC values indicating strong potential for therapeutic applications .

Summary of Biological Activities

Activity Target Organism/Cell Line IC50/MIC Values
AnticancerSK-MEL-24.27 µg/mL
AnticancerVarious cancer cell lines0.04 - 23.6 µM
AntibacterialStaphylococcus aureusComparable to standards
AntibacterialEscherichia coliComparable to standards
AntifungalCandida albicansMIC = 24–26 μg/mL

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,3,4-thiadiazol-2-amine derivatives, including N-butyl-substituted analogs?

  • Answer : The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions using thiosemicarbazide or substituted thiosemicarbazides with carbonyl-containing reagents. For example, ultrasound-assisted synthesis improves reaction efficiency by enhancing mixing and reducing reaction time . In other cases, refluxing with phosphoryl chloride (POCl₃) facilitates cyclization, as seen in the synthesis of 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine . Catalysts like Mn(II) can also promote thiadiazole formation via oxidative coupling . Adjusting pH during precipitation and recrystallization (e.g., using DMSO/water mixtures) is critical for isolating pure products .

Q. How is the structural characterization of 1,3,4-thiadiazol-2-amine derivatives performed?

  • Answer : X-ray crystallography is the gold standard. For example, SHELX software (SHELXS-97/SHELXL-97) is widely used for structure solution and refinement . Key parameters include bond lengths (e.g., C–N = 1.32–1.38 Å), angles, and hydrogen-bonding patterns. Hydrogen atoms are typically placed in calculated positions with isotropic displacement parameters (Uiso = 1.2Ueq of parent atoms) . Diffraction data are collected using Bruker CCD detectors with MoKα radiation (λ = 0.71073 Å) and corrected for absorption using SADABS .

Q. What preliminary biological activities are reported for 1,3,4-thiadiazole derivatives?

  • Answer : Thiadiazoles exhibit diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, N-(5-R-benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides showed high anticancer activity in cell-based assays . Antimicrobial activity is often evaluated via MIC (minimum inhibitory concentration) assays, while anti-inflammatory potential is tested using in vivo models like carrageenan-induced edema .

Advanced Research Questions

Q. How can computational methods like DFT enhance the understanding of 1,3,4-thiadiazole derivatives?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, vibrational spectra, and stability. For example, studies on 5-difluoromethyl-1,3,4-thiadiazole-2-amine revealed intramolecular hydrogen bonding and charge distribution patterns that correlate with experimental FT-IR data . Molecular docking can further elucidate interactions with biological targets (e.g., enzymes or DNA) .

Q. What challenges arise during crystallographic refinement of N-substituted 1,3,4-thiadiazoles?

  • Answer : Common issues include disordered solvent molecules, twinning, and hydrogen-bonding ambiguities. For example, in 5-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, hydrogen-bonded chains along the [101] direction required careful modeling of N–H⋯N and C–H⋯O interactions . High Rint values (>0.05) may indicate poor data quality, necessitating re-measurement or alternative refinement strategies .

Q. How do substituents on the thiadiazole ring influence bioactivity?

  • Answer : Substituents like quinolin-8-yloxy or trifluoromethyl groups enhance lipophilicity and target affinity. For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amine derivatives showed improved antitumor activity compared to unsubstituted analogs, likely due to increased π-π stacking with cellular receptors . Structure-activity relationship (SAR) studies often involve synthesizing analogs with varied R-groups and comparing IC50 values in bioassays .

Data Contradiction Analysis

Q. Why do similar synthetic routes yield varying yields or purity for 1,3,4-thiadiazoles?

  • Answer : Discrepancies may arise from reaction conditions (e.g., ultrasound vs. conventional heating) , catalyst choice (e.g., Mn(II) vs. no catalyst) , or purification methods. For instance, recrystallization from ethanol-DMF mixtures improves crystal quality but may reduce yield compared to faster precipitation methods . Contradictory biological data could stem from assay variability (e.g., cell line sensitivity) or impurities in test compounds .

Methodological Recommendations

  • Synthesis : Optimize ultrasound parameters (frequency, power) to reduce side reactions .
  • Crystallography : Use TWINABS for twinned data and SHELXL constraints for disordered regions .
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results with multiple cell lines .

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